benzyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate
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Overview
Description
Benzyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate is a useful research compound. Its molecular formula is C24H21ClN6O4 and its molecular weight is 492.92. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Potential
Synthesis for Antimicrobial and Antitumor Uses : The compound has been synthesized and explored for its potential antimicrobial and antitumor activities. Research on similar fused 1,2,4-triazine derivatives shows promise in these fields (El-Moneim et al., 2015).
Application in Antimicrobial and Antifungal Activities : Studies on pyrazoline and pyrazole derivatives, which share structural similarities with the compound , indicate potential in antimicrobial and antifungal applications (Hassan, 2013).
Evaluation of Antioxidant and Antitumor Activities : Similar compounds have been evaluated for their antioxidant and antitumor activities, suggesting the potential of benzyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate in these areas (El-Moneim et al., 2011).
Study of Reactivity for Derivative Synthesis : Research on the reactivity of similar compounds provides insight into the synthesis of derivatives with potential biological activities (El‐Shaaer et al., 2014).
Synthesis for Antitumor Activity : The compound's synthesis and its potential antitumor activity have been a subject of study, with related compounds showing promising results (El-Nassan, 2012).
New Triazinoindoles Synthesis : Research on the synthesis of new triazinoindoles, which are structurally related, can guide the application of this compound in various scientific domains (Youssef, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
benzyl 2-[3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN6O4/c1-28-21-20(22(33)29(2)24(28)34)30-12-18(16-8-10-17(25)11-9-16)27-31(23(30)26-21)13-19(32)35-14-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLBUKKXVXKWLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC(=O)OCC4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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